molecular formula C6H7IN2 B8740105 (3-Iodophenyl)hydrazine CAS No. 17672-25-2

(3-Iodophenyl)hydrazine

Cat. No.: B8740105
CAS No.: 17672-25-2
M. Wt: 234.04 g/mol
InChI Key: FQRZYAIZMAZFMR-UHFFFAOYSA-N
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Description

(3-Iodophenyl)hydrazine is a substituted hydrazine derivative characterized by an iodine atom at the meta-position of the phenyl ring attached to a hydrazine (-NH-NH₂) group. Its synthesis typically involves reacting ethyl 3-iodobenzoate with hydrazine hydrate under acidic conditions to yield 3-iodobenzoylhydrazine, which serves as a precursor for hydrazones and oxadiazoline derivatives . The iodine substituent introduces steric bulk and electron-withdrawing effects, influencing reactivity, solubility, and biological activity.

Properties

CAS No.

17672-25-2

Molecular Formula

C6H7IN2

Molecular Weight

234.04 g/mol

IUPAC Name

(3-iodophenyl)hydrazine

InChI

InChI=1S/C6H7IN2/c7-5-2-1-3-6(4-5)9-8/h1-4,9H,8H2

InChI Key

FQRZYAIZMAZFMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)NN

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: 2-Iodo and 4-Iodophenylhydrazines

  • Structural Differences : The iodine substituent’s position (2-, 3-, or 4-) on the phenyl ring alters electronic and steric properties.
  • Reactivity: 3-Iodo: The meta-position directs electrophilic substitution to the 2- or 4-positions due to iodine’s inductive effects. This influences cyclization reactions, as seen in the synthesis of oxadiazolines . 2-Iodo: Steric hindrance near the hydrazine group may slow reactions requiring planar transition states.
  • Separation : Chromatographic separation of positional isomers (e.g., 5/6, 7/8, 9/10 in ) highlights differences in polarity due to iodine’s orientation .
Table 1: Positional Isomers of Iodophenylhydrazines
Compound Iodine Position Molecular Weight (g/mol) Key Reactivity Notes
(3-Iodophenyl)hydrazine 3- ~263.03 (free base) Forms oxadiazolines via cyclodehydration
(2-Iodophenyl)hydrazine HCl 2- ~294.47 (HCl salt) Higher steric hindrance may reduce reaction rates
(4-Iodophenyl)hydrazine HCl 4- ~294.47 (HCl salt) Resonance stabilization enhances thermal stability

Substituent Effects: Methoxy, Fluoro, and Nitro Derivatives

  • Electronic Effects :

    • 3-Methoxy : Electron-donating methoxy group activates the ring for electrophilic attacks, contrasting with iodine’s deactivating nature .
    • 3-Fluoro : Strong inductive electron-withdrawing effects similar to iodine but with smaller steric bulk .
    • 3-Nitro : Highly electron-withdrawing, significantly deactivating the ring and reducing nucleophilicity of the hydrazine group .
  • Biological Activity :

    • Antimicrobial Activity : (3-Fluorophenyl)hydrazine derivatives exhibit Gram-positive antibacterial activity (e.g., MIC = 25 μg/mL against S. aureus), while iodine’s hydrophobicity in this compound may enhance membrane penetration .
    • Carbonyl Quenching : All hydrazines share similar carbonyl-trapping capabilities due to the -NH-NH₂ moiety, but bulky iodine may reduce specificity compared to smaller substituents like fluoro .
Table 2: Substituent-Driven Properties
Compound Substituent Electronic Effect Key Application
This compound Iodo Weakly EW, bulky Medicinal chemistry (oxadiazolines)
(3-Methoxyphenyl)hydrazine HCl Methoxy ED Intermediate for bioactive hydrazones
(3-Fluorophenyl)hydrazine HCl Fluoro Strongly EW Antibacterial agents
(3-Nitrophenyl)hydrazine HCl Nitro Strongly EW Antioxidants, MAO inhibitors

Physicochemical Properties

  • Solubility :
    • Iodo substituents increase hydrophobicity, reducing aqueous solubility compared to methoxy or nitro derivatives.
    • Fluorinated analogs may exhibit better solubility in polar aprotic solvents due to smaller size .
  • Molecular Weight :
    • This compound (free base: ~263.03 g/mol) is heavier than 3-fluoro (~156.57 g/mol) and 3-methoxy (~174.63 g/mol) analogs .

Toxicity and Stability

  • Toxicity: All hydrazine derivatives risk hepatotoxicity via acetyl hydrazide metabolites . Chloro-fluoro derivatives (e.g., (3-chloro-2-fluorophenyl)hydrazine HCl) require stringent handling due to acute toxicity .
  • Stability :
    • Iodo derivatives are prone to dehalogenation under harsh conditions (e.g., high heat), unlike stable fluoro or nitro analogs .

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